2-(Aminomethyl)-6-(methylamino)phenol
Description
2-(Aminomethyl)-6-(methylamino)phenol is a phenolic derivative featuring an aminomethyl (-CH2NH2) group at position 2 and a methylamino (-NHCH3) group at position 6 on the aromatic ring. This dual substitution pattern distinguishes it from simpler aminophenols and imparts unique physicochemical and biological properties.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(aminomethyl)-6-(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-7-4-2-3-6(5-9)8(7)11/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
OEZAUJASEHGTLU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxybenzaldehyde with methylamine and formaldehyde under controlled conditions. The reaction typically proceeds through a Mannich reaction, forming the desired product.
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-6-(methylamino)phenol may involve large-scale Mannich reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: The major product is typically a quinone derivative.
Reduction: The major product is a hydroquinone derivative.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
2-(Aminomethyl)-6-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential as a quorum sensing inhibitor, particularly in controlling biofilm formation and virulence in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-(methylamino)phenol involves its interaction with molecular targets such as quorum sensing regulators in bacteria. By inhibiting these regulators, the compound can reduce the expression of virulence factors and biofilm formation, thereby mitigating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
The biological and chemical behavior of phenolic derivatives is highly dependent on substituent types and positions. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Selected Phenolic Derivatives
Key Observations :
- Biofilm Inhibition: The target compound and 2-[(Methylamino)methyl]phenol both exhibit biofilm-inhibiting activity, likely due to their methylamino groups. However, the target compound's dual substitution may enhance target specificity or binding affinity .
Physicochemical Properties
- Stability: Halogenated derivatives (e.g., 2-[(3-Chloro-2-methylphenyl)amino]methyl-6-methoxyphenol in ) may exhibit greater stability under acidic conditions due to electron-withdrawing chloro groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
